3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSVYLXDFXBSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
The preparation of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide requires two primary components:
- Thiadiazole moiety : 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
- Benzamide moiety : 3,4,5-triethoxybenzoyl chloride.
The synthesis proceeds via sequential heterocycle formation, functionalization, and final amide bond coupling.
Synthesis of 5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is synthesized using the Hurd-Mori cyclization method, adapted from protocols for analogous thiadiazoles.
Reaction Conditions
- Starting materials : 4-Fluorophenylacetic acid (1.0 equiv) and thiosemicarbazide (1.2 equiv).
- Reagent : Concentrated sulfuric acid (10 mL per gram of substrate).
- Solvent : Reaction occurs in neat sulfuric acid.
- Temperature : Reflux at 120°C.
- Time : 6–8 hours.
Workup and Purification
- The reaction mixture is poured into ice-water to precipitate the product.
- Filtration and washing with cold ethanol yield a crude solid.
- Recrystallization from ethanol/water (3:1) provides 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine as white crystals.
Yield : ~65% (estimated from analogous reactions in).
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
The triethoxy-substituted benzoyl chloride is prepared from gallic acid (3,4,5-trihydroxybenzoic acid) in three stages:
Ethoxylation of Gallic Acid
- Reagents : Gallic acid (1.0 equiv), ethyl bromide (3.5 equiv), potassium carbonate (4.0 equiv).
- Solvent : Dimethylformamide (DMF).
- Temperature : 80°C.
- Time : 12 hours.
Product : 3,4,5-Triethoxybenzoic acid (yield: ~70%).
Acid Chloride Formation
- Reagents : 3,4,5-Triethoxybenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv).
- Catalyst : Catalytic DMF (1–2 drops).
- Solvent : Anhydrous tetrahydrofuran (THF).
- Temperature : Reflux at 66°C.
- Time : 2 hours.
Product : 3,4,5-Triethoxybenzoyl chloride (yield: ~85%).
Amide Coupling
The final step involves coupling the thiadiazole amine with the benzoyl chloride using carbodiimide chemistry:
Reaction Conditions
- Reagents :
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv).
- 3,4,5-Triethoxybenzoyl chloride (1.1 equiv).
- N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv).
- Hydroxybenzotriazole (HOBt, 1.2 equiv).
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
- Solvent : Anhydrous acetonitrile.
- Temperature : Room temperature.
- Time : 24 hours.
Workup and Purification
- The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
- The organic layer is washed with 5% sodium bicarbonate, dilute HCl, and brine.
- After drying over Na₂SO₄, the solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/petroleum ether, 1:3).
Alternative Synthetic Strategies
One-Pot Thiadiazole-Benzamide Assembly
A modified approach combines thiadiazole formation and amide coupling in a single reaction vessel:
- Thiadiazole Precursor : 4-Fluorophenylacetic acid thiosemicarbazone.
- Cyclization and Coupling :
- React with 3,4,5-triethoxybenzoic acid in polyphosphoric acid (PPA) at 100°C for 4 hours.
- Mechanism : Concurrent cyclization to form the thiadiazole ring and amide bond formation.
Advantages : Reduced purification steps.
Disadvantages : Lower yield (~40%) due to competing side reactions.
Optimization and Challenges
Key Variables Affecting Yield
Industrial-Scale Considerations
Continuous Flow Synthesis
- Thiadiazole Formation : Tubular reactor with H₂SO₄ as a catalyst (residence time: 30 minutes at 130°C).
- Amide Coupling : Microreactor system with EDC/HOBt (residence time: 2 hours).
Advantages : 20–30% higher throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) on the thiadiazole ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from ethoxy groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: Employed as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Physicochemical and Spectral Properties
- Spectral Data : The target compound’s IR spectrum would show C=O stretching near 1660 cm⁻¹ (amide I band) and C-F vibrations at 1220–1150 cm⁻¹, consistent with fluoro-substituted benzamides . In contrast, bromo-substituted analogues display C-Br stretches at 550–600 cm⁻¹ .
- Solubility and LogP : The triethoxy groups lower the logP (predicted ~3.5) compared to dichlorobenzylthio derivatives (logP ~4.2), improving aqueous solubility .
Biological Activity
3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiadiazole ring and ethoxy groups, which contribute to its biological properties. The general synthetic route involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazides with carbon disulfide and an oxidizing agent.
- Introduction of the Fluorophenyl Group : The thiadiazole intermediate is reacted with a fluorophenyl isocyanate.
- Ethoxylation : The final step involves attaching ethoxy groups to the benzamide ring using ethyl iodide in the presence of a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Antitumor Effects
A notable study highlighted the compound's antitumor properties. It was found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction through caspase activation pathways .
Case Studies
- Renal Protection : In vivo studies demonstrated that derivatives similar to this compound showed protective effects against renal damage induced by ischemia-reperfusion injury. The compounds were observed to decrease tissue damage significantly and enhance survival rates in animal models .
- Caspase Inhibition : Further investigations revealed that specific derivatives exhibited potent inhibition of caspases-3 and -9, leading to enhanced antiapoptotic effects compared to their precursors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with cell surface receptors, influencing cellular signaling pathways.
- Signal Transduction : The compound affects intracellular signaling that regulates various cellular processes.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals that this compound stands out due to its unique combination of functional groups which enhances its reactivity and biological activity compared to other benzamide derivatives.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-N-(2-thiazol-4-yl)-benzamide | Contains thiazole and benzamide structure | Exhibits strong anticancer activity |
| 3-Acetoxy-2-methyl-N-(phenyl)benzamide | Secondary amide structure | Demonstrated antitumor effects in clinical studies |
| 3-Fluoro-N-(2-(3-fluorophenyl)thiazol-4-yl)benzamide | Ethoxy substitution on benzamide | Enhanced solubility compared to non-substituted analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
